3-(4-Ethoxyphenoxy)piperidine
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Overview
Description
3-(4-Ethoxyphenoxy)piperidine is a chemical compound belonging to the class of piperidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C13H19NO2, and it has a molecular weight of 221.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenoxy)piperidine typically involves the reaction of 4-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of piperidine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxyphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidines and phenoxy derivatives.
Scientific Research Applications
3-(4-Ethoxyphenoxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological responses .
Comparison with Similar Compounds
Piperidine: A basic heterocyclic amine with a wide range of applications in drug discovery and synthesis.
Pyridine: Another nitrogen-containing heterocycle with significant biological and chemical importance.
Dihydropyridine: Known for its role in calcium channel blockers used in cardiovascular treatments.
Uniqueness: 3-(4-Ethoxyphenoxy)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
902837-36-9 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(2-ethoxyphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-6-5-9-14-10-11/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
InChI Key |
FHQAQESFJQHBCG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OC2CCCNC2 |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCNC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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